MLN2480 acts as a pan-RAF kinase inhibitor. RAF kinases are a group of enzymes involved in the RAS-ERK signaling pathway, which plays a crucial role in cell growth, proliferation, and differentiation. Mutations in these kinases are implicated in the development and progression of various cancers. By inhibiting RAF kinases, MLN2480 disrupts this pathway, potentially leading to the arrest of cancer cell growth and proliferation [1].
Here's a link to a scientific article discussing the role of RAF kinases in cancer:
One of the most promising applications of MLN2480 is in the treatment of low-grade gliomas, a type of brain tumor that typically affects children and young adults. Clinical trials are investigating the efficacy of MLN2480 in treating radiographically recurrent or progressive low-grade gliomas [1].
Here's a link to a clinical trial website with information on the use of MLN2480 for low-grade glioma:
Beyond its role as a RAF kinase inhibitor, research suggests that MLN2480 possesses additional anti-cancer properties. Studies have shown that it can induce apoptosis (programmed cell death) in cancer cells and may also target other signaling pathways involved in tumorigenesis [2, 3].
Here are some links to scientific articles exploring the anti-cancer properties of MLN2480: